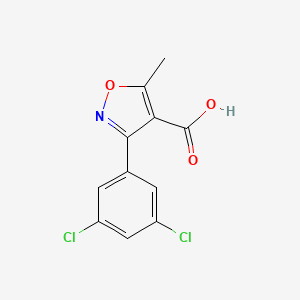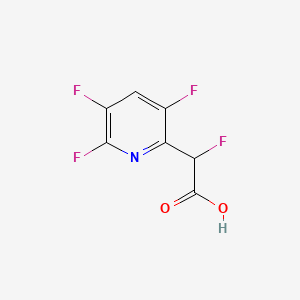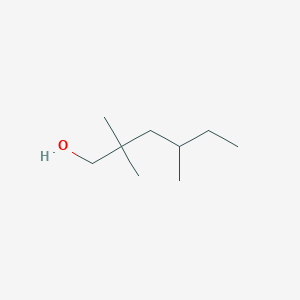
2,2,4-Trimethylhexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethylhexan-1-ol is an organic compound with the molecular formula C9H20O. It is a branched-chain alcohol that is used in various chemical processes and industrial applications. The compound is known for its unique structure, which includes three methyl groups attached to a hexane chain, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylhexan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2,4-trimethylhexan-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2,2,4-trimethylhexanal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere, and the product is purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,4-trimethylhexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 2,2,4-trimethylhexane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 2,2,4-Trimethylhexanoic acid.
Reduction: 2,2,4-Trimethylhexane.
Substitution: 2,2,4-Trimethylhexyl chloride or bromide.
Aplicaciones Científicas De Investigación
2,2,4-Trimethylhexan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of metabolic pathways involving branched-chain alcohols.
Medicine: As a potential precursor for pharmaceuticals and bioactive compounds.
Industry: In the production of plasticizers, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethylhexan-1-ol involves its interaction with specific molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to a carboxyl group through the transfer of electrons. In reduction reactions, the hydroxyl group is removed, and the compound is converted to an alkane. The substitution reactions involve the replacement of the hydroxyl group with other functional groups, altering the compound’s reactivity and properties.
Comparación Con Compuestos Similares
2,2,4-Trimethylhexan-1-ol can be compared with other similar compounds, such as:
2,2,4-Trimethylhexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,2,4-Trimethylhexanoic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different chemical properties and applications.
2,2,4-Trimethylhexan-1-one: Contains a carbonyl group, making it a key intermediate in the synthesis of this compound.
The uniqueness of this compound lies in its branched structure and the presence of the hydroxyl group, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H20O |
|---|---|
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
2,2,4-trimethylhexan-1-ol |
InChI |
InChI=1S/C9H20O/c1-5-8(2)6-9(3,4)7-10/h8,10H,5-7H2,1-4H3 |
Clave InChI |
JNWGRGISOITMRT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


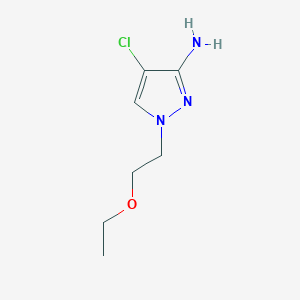

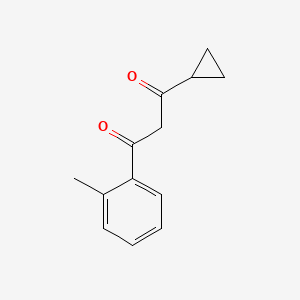

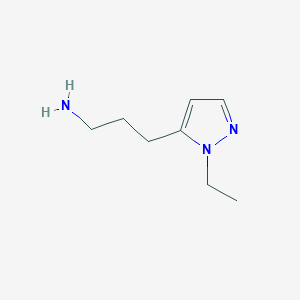
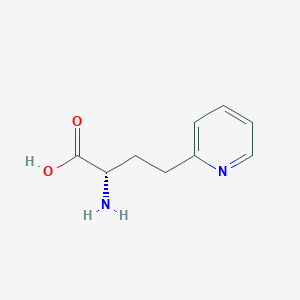
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylicacid,trans](/img/structure/B13628806.png)
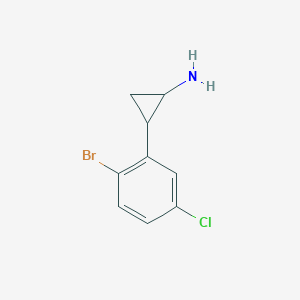
![1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628812.png)

